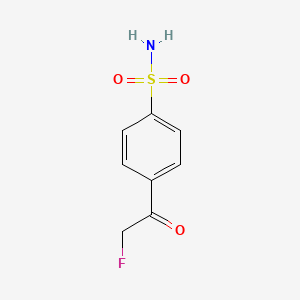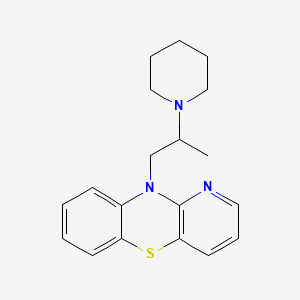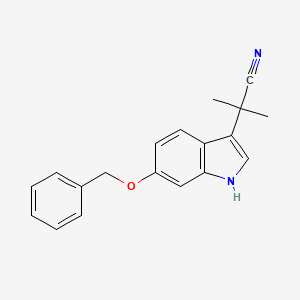
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- is a complex organic compound with the molecular formula C19H18N2O. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- involves several steps. One common synthetic route includes the reaction of indole-3-acetonitrile with a,a-dimethyl-6-(phenylmethoxy) bromide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs.
Análisis De Reacciones Químicas
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the biofilm formation of certain bacteria without affecting their growth .
Comparación Con Compuestos Similares
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- can be compared with other indole derivatives such as:
Indole-3-acetonitrile: A simpler compound with similar biological activities.
Indole-3-acetic acid: A plant growth hormone with different applications in agriculture.
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-:
Propiedades
Fórmula molecular |
C19H18N2O |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-methyl-2-(6-phenylmethoxy-1H-indol-3-yl)propanenitrile |
InChI |
InChI=1S/C19H18N2O/c1-19(2,13-20)17-11-21-18-10-15(8-9-16(17)18)22-12-14-6-4-3-5-7-14/h3-11,21H,12H2,1-2H3 |
Clave InChI |
VFZLVLXVWIRQAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


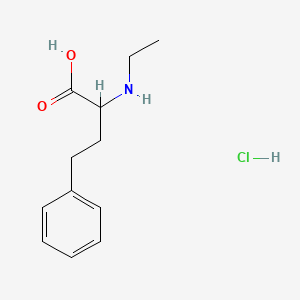
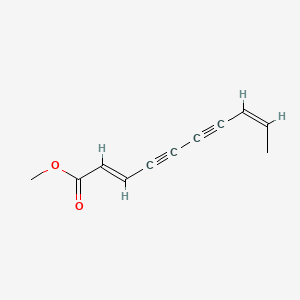
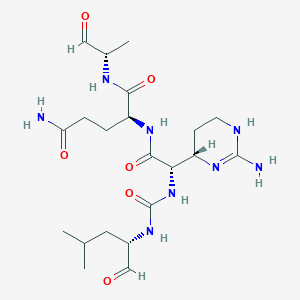
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
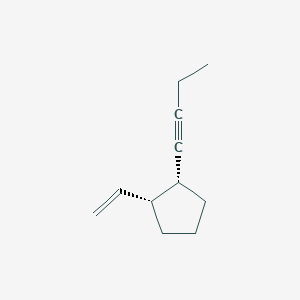

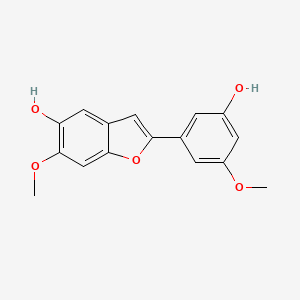

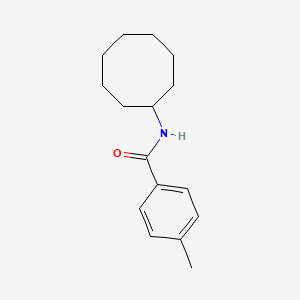
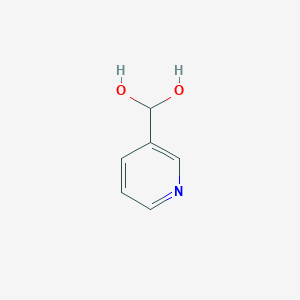
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
